
Nemadipine B-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nemadipine B-d10 is a deuterated analog of Nemadipine B, a compound known for its bioactive properties. The molecular formula of this compound is C₁₉H₁₁D₁₀Cl₂NO₄, and it has a molecular weight of 408.34 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nemadipine B-d10 involves the incorporation of deuterium atoms into the molecular structure of Nemadipine B. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Nemadipine B in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . The reaction conditions typically include a catalyst such as palladium on carbon and a controlled temperature and pressure environment to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuteration. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for the process. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Nemadipine B-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Nemadipine B-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of Nemadipine B and its derivatives.
Biology: Employed in metabolic studies to track the distribution and metabolism of Nemadipine B in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
作用機序
Nemadipine B-d10, like its non-deuterated counterpart, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-dependent calcium channels in vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction .
類似化合物との比較
Similar Compounds
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Nimodipine: Known for its selectivity towards cerebral vasculature.
Amlodipine: A long-acting calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness of Nemadipine B-d10
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. The deuterium atoms make it distinguishable from other similar compounds in mass spectrometry and other analytical techniques, providing a valuable tool for researchers .
特性
CAS番号 |
1794971-22-4 |
|---|---|
分子式 |
C19H21Cl2NO4 |
分子量 |
408.341 |
IUPAC名 |
bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2 |
InChIキー |
BLLWOXSSRQPDAT-JKSUIMTKSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
同義語 |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester-d10; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


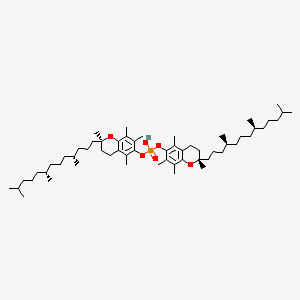
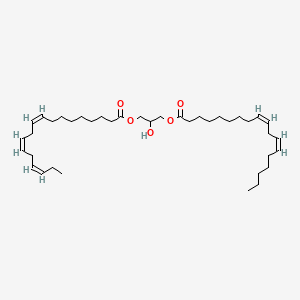
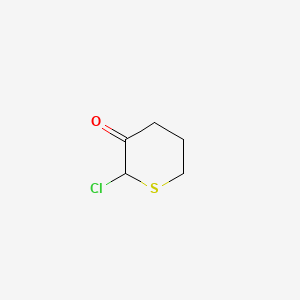
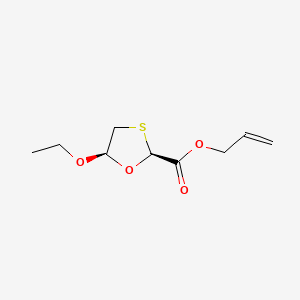
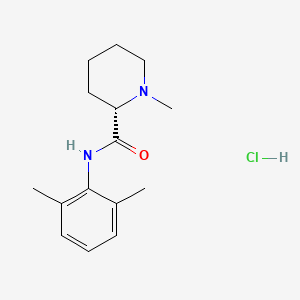
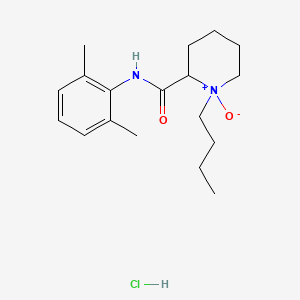
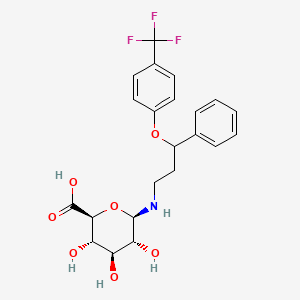
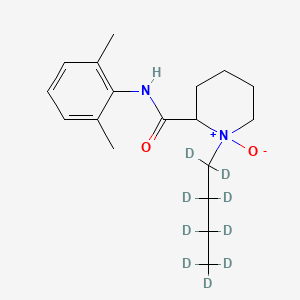
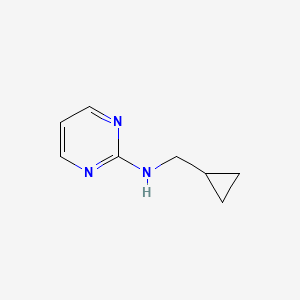
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)
